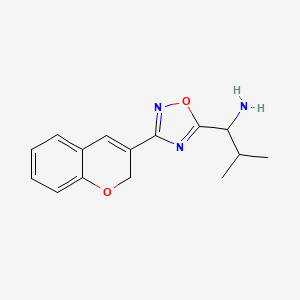
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine is a complex organic compound that features a chromenyl group, an oxadiazole ring, and a methylpropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine typically involves multiple steps. One common method starts with the preparation of the chromenyl precursor, which is then subjected to cyclization reactions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of green solvents and catalysts are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the chromenyl group, leading to the formation of different oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The chromenyl group can interact with various enzymes and receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenyl-oxadiazole derivatives, such as:
- 2-(2H-Chromen-3-yl)-5-phenyl-1H-imidazole
- 3-(2-Bromoacetyl)-2H-chromen-2-one
- Chromen-3-yl-pyridine derivatives .
Uniqueness
What sets 1-(3-(2H-Chromen-3-yl)-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-[3-(2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C15H17N3O2/c1-9(2)13(16)15-17-14(18-20-15)11-7-10-5-3-4-6-12(10)19-8-11/h3-7,9,13H,8,16H2,1-2H3 |
InChI Key |
PHWHFNXOGZAYSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=NC(=NO1)C2=CC3=CC=CC=C3OC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


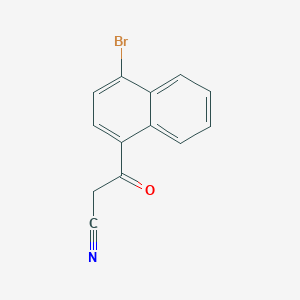
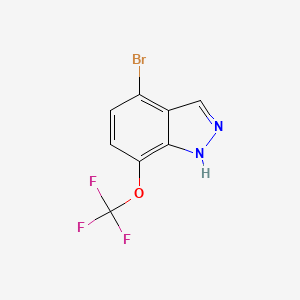
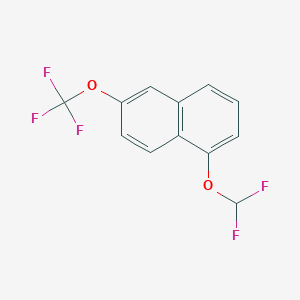

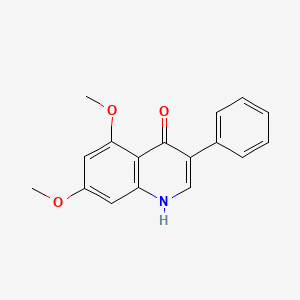

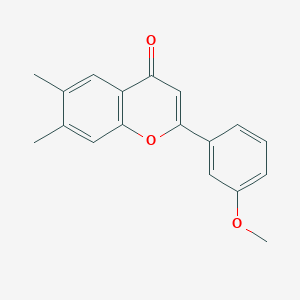
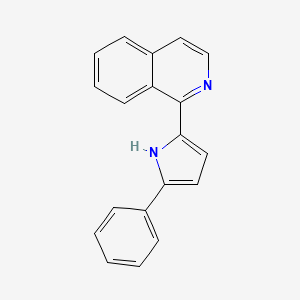
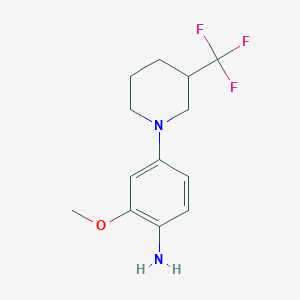
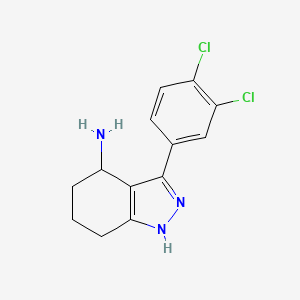

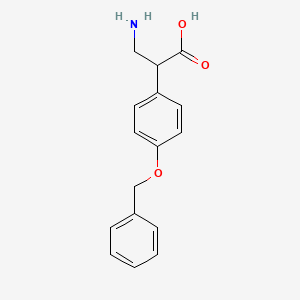
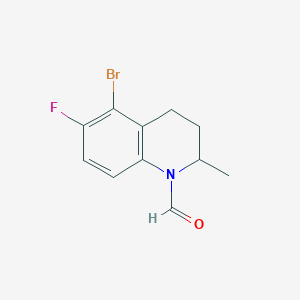
![2H-Naphtho[1,2-b]pyran-2-one, 4-phenyl-](/img/structure/B11846252.png)
